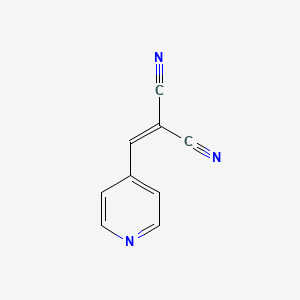
丙二腈,(4-吡啶基亚甲基)-
描述
1,1-dicyano-2-(pyridine-4-yl)ethylene: is a chemical compound with the molecular formula C9H5N3. It is also known by other names such as 1,1-dicyano-2-(pyridine-4-yl)ethylene and 2-(pyridin-4-ylmethylidene)propanedinitrile. This compound consists of a pyridine ring attached to a malononitrile group, making it a versatile molecule in various chemical reactions and applications.
科学研究应用
1,1-dicyano-2-(pyridine-4-yl)ethylene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has shown potential in inhibiting the activity of several enzymes, including acetylcholinesterase, adenylate cyclase, and nitric oxide synthase.
Medicine: Research has indicated its potential use as a therapeutic agent for various diseases and disorders, such as cancer, diabetes, and Alzheimer’s disease.
Industry: It is used in the synthesis of pharmaceuticals, pesticides, fungicides, solvatochromic dyes, and organic semiconductors.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-dicyano-2-(pyridine-4-yl)ethylene can be synthesized from malonic acid and cyanide. The reaction is catalyzed by an acid and proceeds in two steps. In the first step, malonic acid is heated with aqueous hydrocyanic acid and an acid catalyst to produce a mixture of malononitrile and formic acid. Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods: The industrial production of malononitrile typically involves the gas-phase reaction of acetonitrile and cyanogen chloride . This method is mainly practiced in regions with less stringent environmental regulations. The reaction produces malononitrile and hydrochloric acid as by-products .
化学反应分析
Types of Reactions: 1,1-dicyano-2-(pyridine-4-yl)ethylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.
作用机制
1,1-dicyano-2-(pyridine-4-yl)ethylene is believed to act as an inhibitor of several enzymes, including acetylcholinesterase, adenylate cyclase, and nitric oxide synthase . It has also been shown to inhibit the activity of other enzymes, such as glutathione S-transferase, cytochrome P450, and cyclooxygenase . The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby preventing their normal function .
相似化合物的比较
Malononitrile: A simpler analog with the formula CH2(CN)2, used as a building block in organic synthesis.
Cyanoacetamide: Another related compound used in the synthesis of heterocyclic compounds.
Cyanothioacetamide: Similar to cyanoacetamide but contains a sulfur atom, used in various chemical reactions.
Uniqueness: 1,1-dicyano-2-(pyridine-4-yl)ethylene is unique due to its combination of a pyridine ring and malononitrile group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications.
属性
IUPAC Name |
2-(pyridin-4-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURXLCIKUWIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212410 | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63080-75-1 | |
| Record name | 2-(4-Pyridinylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63080-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


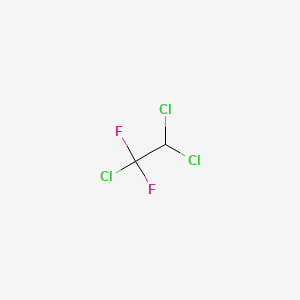
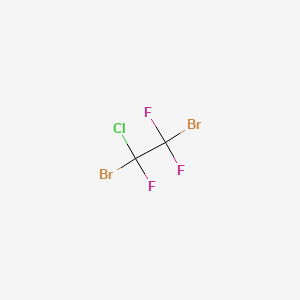

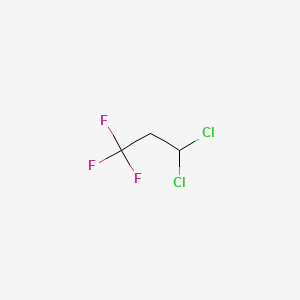
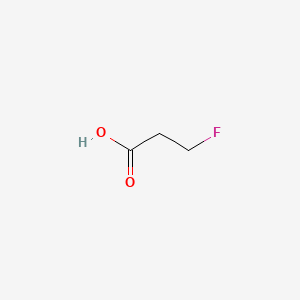
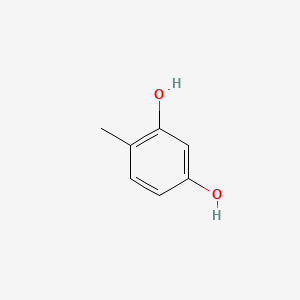
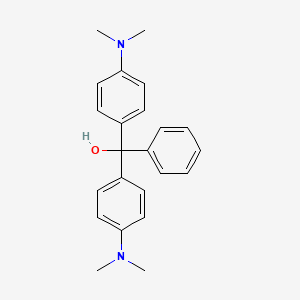
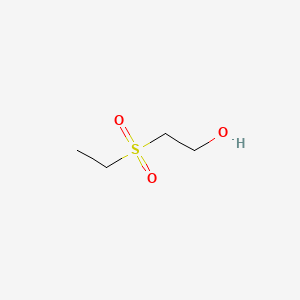
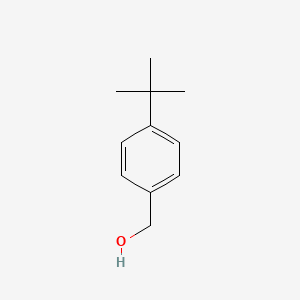
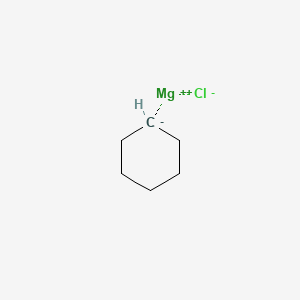
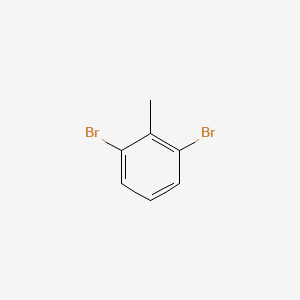
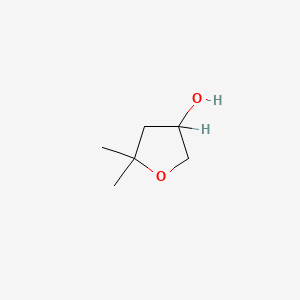
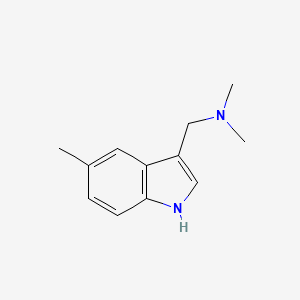
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)
